4-(4-Isopropoxybenzoyl)isoquinoline
Overview
Description
“4-(4-Isopropoxybenzoyl)isoquinoline” is a chemical compound with the molecular formula C19H17NO2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves the use of metal reagents or catalysts . A method for the preparation of (het)aryl-substituted isoquinoline involves the reaction of arynes with substituted 1,2,4-triazines . The reaction shows tolerance for substitution at C-3, and C-5−C-8 positions as well as allowing some variation of the vinyl ketone electrophiles .Molecular Structure Analysis
The molecular structure of “4-(4-Isopropoxybenzoyl)isoquinoline” consists of 19 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 291.34 .Chemical Reactions Analysis
Isoquinoline derivatives are known to undergo various chemical reactions. For instance, they can undergo a palladium-catalyzed coupling with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization to provide isoquinolines . They can also undergo sequential coupling-imination-annulation reactions with ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Isopropoxybenzoyl)isoquinoline” such as its density, melting point, boiling point, and molecular structure can be found in chemical databases .Scientific Research Applications
Synthesis Techniques and Chemical Transformations :
- Meng‐Yang Chang et al. (2010) reported an easy synthesis of 6,10b-diarylhexahydrobenzo[f]isoquinoline, a process that involves ring contraction, chain elongation, and intramolecular electrophilic cyclization, broadening the scope of application for such compounds (Chang et al., 2010).
Crystal Structures and Molecular Interactions :
- Kazuma Gotoh and H. Ishida (2015) determined the structures of isoquinoline compounds at low temperatures, revealing key insights into the hydrogen bonds between acid and base molecules (Gotoh & Ishida, 2015).
Pharmacological Applications :
- Shanchao Wu et al. (2016) developed a synthesis process for pyrrolo[1,2-b]isoquinolin-10(5H)-ones and identified compound 3h as a potent dual topoisomerase I/II inhibitor (Wu et al., 2016).
- É. A. Markaryan et al. (1997) synthesized new isoquinoline derivatives and explored their β-adrenoblocking and antiarrhythmic activities (Markaryan et al., 1997).
Material Science and Electroluminescence :
- N. Nagarajan et al. (2014) synthesized highly fluorescent, isoquinoline π-conjugated imidazole derivatives and investigated their photophysical, electrochemical, and thermal properties, along with their electroluminescence behavior (Nagarajan et al., 2014).
Novel Synthetic Pathways and Molecular Diversity :
- Qian Wang et al. (2021) designed a Cu-catalyzed cascade reaction to create polysubstituted isoquinolin-1(2H)-ones, demonstrating a broad substrate scope and functional group tolerance (Wang et al., 2021).
Catalysis and Organic Synthesis :
- J. Zhong et al. (2020) described a gold(I)-catalyzed intramolecular [4 + 2] cycloaddition method to synthesize 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones, a process that can be easily modified to produce benzo[f]isoquinolin-1-ols (Zhong et al., 2020).
Crystal Engineering and Hydrogen Bond Studies :
- A. S. Antonova et al. (2022) synthesized and characterized 3a,6:7,9a-diepoxybenzo[de]isoquinolines, analyzing their crystal structures and hydrogen bonding interactions (Antonova et al., 2022).
Bioactive Compounds and Natural Sources :
- Xiaoqi Zhang et al. (2004) isolated isoquinoline alkaloids from the roots of Menispermum dauricum, contributing to the understanding of naturally occurring isoquinoline derivatives (Zhang et al., 2004).
Safety And Hazards
The safety data sheet for isoquinoline indicates that it is harmful if swallowed, fatal in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Future Directions
Recent developments in the synthesis of isoquinoline derivatives have focused on reducing cost, improving product selectivity or purity, and offering more effective routes for the synthesis of benzimidazo[2,1-a]isoquinolines . Emphasis is also placed on green methods that support contemporary environmental and safety improvements .
properties
IUPAC Name |
isoquinolin-4-yl-(4-propan-2-yloxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13(2)22-16-9-7-14(8-10-16)19(21)18-12-20-11-15-5-3-4-6-17(15)18/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXQYUSGBBTXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226139 | |
Record name | 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101226139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isopropoxybenzoyl)isoquinoline | |
CAS RN |
1187171-65-8 | |
Record name | 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101226139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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